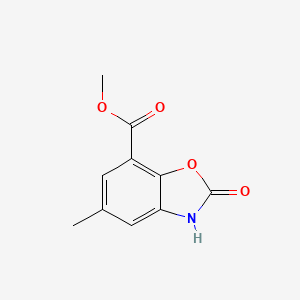

Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Beschreibung

Molecular Framework and Basic Structural Parameters

The molecular structure of methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate consists of a benzoxazole core system fused with specific functional groups that significantly influence its overall geometry and electronic properties. The compound features a 2,3-dihydro-1,3-benzoxazole ring system with a methyl substituent at the 5-position and a methyl carboxylate group at the 7-position, along with an oxo group at the 2-position. This substitution pattern creates a molecule with distinct electronic and steric characteristics that differentiate it from other benzoxazole derivatives. The presence of the carbonyl group in the dihydrobenzoxazole ring introduces additional planarity constraints and affects the overall molecular conformation through resonance effects.

The compound crystallizes with specific melting point characteristics, exhibiting a melting range of 234-236°C, which indicates strong intermolecular interactions and a well-ordered crystal lattice structure. The relatively high melting point suggests significant hydrogen bonding capabilities and π-π stacking interactions between adjacent molecules in the crystal structure. The molecular geometry is influenced by the electron-withdrawing nature of both the carbonyl group and the carboxylate ester functionality, which affects the electron density distribution throughout the benzoxazole ring system. These structural features contribute to the compound's stability and its potential for forming specific intermolecular interactions in crystalline form.

Crystal Packing and Intermolecular Interactions

Studies of related benzoxazole derivatives provide insights into the typical crystal packing arrangements observed in this class of compounds. Research on methyl 1,3-benzoxazole-2-carboxylate reveals that benzoxazole derivatives typically crystallize in monoclinic space groups with characteristic herringbone arrangements. The crystal structure of the related compound shows molecules displaying a flattened herringbone arrangement with stacking molecules slipped in both lengthwise and widthwise directions. These structural arrangements are stabilized by π-π interactions with centroid-to-centroid distances typically around 3.66 Å, indicating significant overlap between aromatic ring systems.

The intermolecular hydrogen bonding patterns in benzoxazole derivatives are particularly noteworthy, with structures typically characterized by strong carbon-hydrogen to nitrogen hydrogen bonds and weaker carbon-hydrogen to oxygen interactions. These hydrogen bonding networks contribute significantly to crystal stability and influence the overall packing efficiency. Additional stabilization comes from carbon-oxygen to π interactions, which further enhance the structural integrity of the crystal lattice. The combination of these non-covalent interactions creates a robust three-dimensional network that accounts for the observed thermal stability and crystalline properties of the compound.

Geometric Parameters and Bond Length Analysis

Computational studies of benzoxazole derivatives using density functional theory methods provide detailed insights into bond lengths, bond angles, and dihedral angles within the molecular framework. The benzoxazole ring system typically exhibits bond lengths consistent with aromatic character, with carbon-carbon bonds in the benzene ring ranging from 1.38 to 1.42 Å. The oxazole portion of the molecule shows characteristic heterocyclic bond patterns, with carbon-nitrogen and carbon-oxygen bonds reflecting the electronic delocalization within the five-membered ring. The carbonyl group in the 2-position introduces additional geometric constraints, with typical carbon-oxygen double bond lengths around 1.21-1.23 Å.

The carboxylate ester functionality at the 7-position contributes additional geometric complexity, with the ester linkage adopting conformations that minimize steric hindrance while maximizing electronic stabilization through resonance effects. The methyl substituent at the 5-position adopts orientations that optimize both electronic and steric interactions with the ring system. Dihedral angles throughout the molecule reflect the balance between planarity requirements for optimal aromatic stabilization and the need to accommodate substituent groups without excessive steric strain. These geometric parameters collectively define the three-dimensional shape of the molecule and influence its chemical reactivity and biological activity profiles.

Eigenschaften

IUPAC Name |

methyl 5-methyl-2-oxo-3H-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-5-3-6(9(12)14-2)8-7(4-5)11-10(13)15-8/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWLXSVGZQETTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192784 | |

| Record name | Methyl 2,3-dihydro-5-methyl-2-oxo-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-45-5 | |

| Record name | Methyl 2,3-dihydro-5-methyl-2-oxo-7-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-5-methyl-2-oxo-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate (CAS Number: 1221792-45-5) is a compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Melting Point | 234–236 °C |

| Purity | ≥95% |

1. Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound is part of this class and has been shown to possess anticancer properties.

- Cell Lines Tested : Studies have tested its effects on breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), and prostate cancer (PC3) cell lines. Cytotoxicity Results :

The presence of specific substituents on the benzoxazole ring can enhance or diminish the anticancer activity. For instance, compounds with methoxy groups showed varied efficacy based on their positions on the phenyl ring .

2. Antimicrobial Activity

Benzoxazole derivatives, including this compound, have demonstrated broad-spectrum antimicrobial properties.

Antimicrobial Efficacy :

Research has shown that these compounds exhibit activity against several bacterial strains:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Bacillus subtilis | High |

The mechanism of action often involves interference with bacterial DNA replication or protein synthesis .

3. Anti-inflammatory Effects

Benzoxazole derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Anticancer Properties : A study published in Pharmaceutical Research evaluated various benzoxazole derivatives' cytotoxic effects against different cancer cell lines. The results indicated that methyl 5-methyl-2-oxo exhibited moderate to high cytotoxicity against MCF-7 and A549 cells .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. It was found to be effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate has been evaluated for its efficacy against various bacterial strains. In vitro tests have shown promising results, suggesting potential use as an antibacterial agent in pharmaceutical formulations .

Anticancer Properties

Research has demonstrated that benzoxazole derivatives can inhibit cancer cell proliferation. This compound has been subjected to cytotoxicity assays against several cancer cell lines, revealing its potential as a lead compound for developing new anticancer drugs .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may help mitigate oxidative stress in neuronal cells, which is crucial in neurodegenerative disease models. This property positions it as a candidate for further research into treatments for conditions like Alzheimer's disease .

Material Science

Polymer Chemistry

this compound serves as a versatile building block in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research on polymer composites incorporating this compound shows improved performance metrics compared to traditional materials .

Fluorescent Materials

The compound's unique structure allows it to be used in creating fluorescent materials. Studies have explored its application in organic light-emitting diodes (OLEDs) and sensors due to its photoluminescent properties. The ability to tune its emission characteristics makes it a valuable component in optoelectronic devices .

Analytical Chemistry

Chromatographic Applications

this compound has been utilized as a standard in high-performance liquid chromatography (HPLC) methods for the analysis of complex mixtures. Its distinct retention time and peak characteristics facilitate accurate quantification and identification in various samples .

Spectroscopic Studies

The compound's spectral properties have been extensively studied using techniques such as NMR and IR spectroscopy. These studies provide insights into its molecular interactions and stability under different conditions, which are critical for both academic research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at the 5-position of the benzoxazole ring or modifications to the ester group. A comparative analysis is provided below:

Electronic and Reactivity Differences

- Electron-Donating Groups (e.g., Methyl, Methoxy) : Increase electron density on the aromatic ring, enhancing stability toward electrophilic substitution. The methoxy group in the analogue improves water solubility but may reduce membrane permeability compared to the methyl group in the target compound .

- Electron-Withdrawing Groups (e.g., Bromo) : Decrease electron density, making the compound more reactive toward nucleophilic attack. Bromo-substituted analogues may exhibit unique crystallographic packing due to halogen bonding .

- Heterocyclic Variations : Replacement of the benzoxazole core with benzodithiazine (as in ) introduces sulfur atoms, altering redox properties and biological activity .

Crystallographic and Spectroscopic Data

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch appears at ~1740 cm⁻¹, consistent with esters in analogues .

- NMR : The 7-methyl ester group resonates at δ 3.88–3.92 ppm (¹H) and δ 53.68 ppm (¹³C), similar to methyl esters in and .

- Crystallography : Hydrogen-bonding patterns in benzoxazoles (e.g., N–H···O interactions) differ from benzodithiazines, which exhibit S···S van der Waals interactions .

Vorbereitungsmethoden

Cyclization of Precursors via Condensation Reactions

Method Overview:

A common route involves the cyclization of appropriately substituted o-aminophenols or o-aminobenzoic acid derivatives with methyl esters or related intermediates. The key step is forming the benzoxazole ring through intramolecular cyclization under acidic or basic conditions.

- React o-aminophenol with methyl acetoacetate in the presence of an acid catalyst such as acetic acid or polyphosphoric acid (PPA).

- Heat the mixture under reflux conditions (~80–100°C) to facilitate cyclization, forming the benzoxazole core.

- The reaction mixture is then cooled, and the product is isolated via recrystallization from polar aprotic solvents like dimethylformamide (DMF) or ethanol.

Reaction Conditions & Parameters:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–100°C | Reflux conditions promote cyclization |

| Catalyst | Acetic acid, PPA | Acid catalysis favors ring closure |

| Solvent | DMF, ethanol | Solvent choice influences yield and purity |

Research Findings:

This method is supported by classical organic synthesis protocols and is adaptable for scale-up. The key is controlling the reaction temperature and duration to maximize yield while minimizing side reactions.

Oxidative Cyclization of Precursors

Method Overview:

An alternative approach involves oxidation of suitable precursors such as 2-aminophenols or their derivatives to induce ring closure, often employing oxidizing agents like iodine, hydrogen peroxide, or potassium permanganate.

- Starting from methyl 2-aminophenol derivatives, subject them to mild oxidation conditions to generate the benzoxazole ring.

- For example, treatment with iodine in the presence of a base (e.g., potassium carbonate) in acetic acid can promote oxidative cyclization.

Reaction Conditions & Parameters:

| Parameter | Typical Range | Notes |

|---|---|---|

| Oxidant | Iodine, H₂O₂ | Select based on substrate stability |

| Solvent | Acetic acid, ethanol | Solvent influences oxidation efficiency |

| Temperature | 50–80°C | Maintains control over oxidation rate |

Research Findings:

This method offers a route to benzoxazole derivatives with functionalized substituents, including methyl groups at specific positions, facilitating subsequent functionalization.

Esterification and Functionalization of Benzoxazole Intermediates

Method Overview:

Post-cyclization, esterification of the carboxylic acid group at position 7 is achieved via standard esterification techniques, such as Fischer esterification or using coupling reagents.

- React the benzoxazole-7-carboxylic acid with methanol in the presence of catalytic sulfuric acid or using carbodiimide-based coupling agents (e.g., DCC, EDC).

- The reaction is typically conducted under reflux with continuous removal of water to drive the equilibrium toward ester formation.

Reaction Conditions & Parameters:

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | H₂SO₄, DCC | Promotes esterification |

| Solvent | Methanol | Common solvent for ester formation |

| Temperature | Reflux (~65°C) | Ensures complete conversion |

Research Findings:

This step yields the target methyl ester with high purity, suitable for further derivatization or biological testing.

Specific Synthesis Pathway from Patent Literature

A detailed synthesis described in patent literature involves multi-step procedures:

- Step 1: Condensation of 2-aminophenol with methyl acetoacetate to form a benzoxazole core.

- Step 2: Functionalization at position 5 via methylation using methyl iodide and potassium carbonate in ethyl acetate at ambient temperature, with molar ratios optimized around 1:1.1 to 1:2 (reactant to methylating agent).

- Step 3: Esterification of the carboxylic acid group at position 7 using methanol and catalytic sulfuric acid under reflux.

- Step 4: Purification through recrystallization or chromatography.

Reaction Conditions & Data Summary:

| Step | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| Methylation | Methyl iodide, K₂CO₃ | Ethyl acetate, ambient temp, ~24 hours | High selectivity for methylation at the desired position |

| Cyclization | 2-Aminophenol + methyl acetoacetate | Acid catalysis, reflux | Efficient ring formation |

| Esterification | Methanol, H₂SO₄ | Reflux | High purity methyl ester |

Summary Table of Preparation Methods

| Method | Key Reagents | Main Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 2-aminophenols | 2-aminophenol, methyl acetoacetate | Condensation / Cyclization | Straightforward, scalable | Requires control of reaction conditions |

| Oxidative cyclization | 2-aminophenol derivatives, iodine/H₂O₂ | Oxidation / Ring closure | Functional group tolerance | Potential over-oxidation |

| Esterification | Carboxylic acids, methanol, sulfuric acid | Fischer esterification | Simple, high yield | Reversible, needs removal of water |

| Multi-step patent route | Precursors, methyl iodide, K₂CO₃ | Alkylation, cyclization, esterification | Precise control over substitution | More complex, multi-step |

Final Remarks

The synthesis of Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate is predominantly achieved via classical cyclization of o-aminophenol derivatives with methyl acetoacetate under acid catalysis, followed by esterification of the carboxylic acid group. Alternative methods include oxidative cyclization and direct methylation strategies, often optimized for industrial scalability. The choice of method depends on the desired substitution pattern, scale, and purity requirements.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate?

The compound is typically synthesized via cyclization and esterification reactions. A key route involves the condensation of a substituted benzoic acid derivative with a methylating agent, followed by cyclization using dehydrating agents like thionyl chloride or phosphorus oxychloride. For example, patents describe similar protocols where ester groups are introduced via nucleophilic substitution, and heterocyclic rings are formed under controlled thermal conditions . High-resolution mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular weight and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, respectively. For instance, NMR can confirm the methyl ester group (~3.8–4.0 ppm) and aromatic protons in the benzoxazole ring (6.5–8.0 ppm).

- IR Spectroscopy : Peaks at ~1700–1750 cm confirm carbonyl groups (ester and oxo moieties).

- Mass Spectrometry : HRMS (EI or ESI) validates the molecular ion (e.g., [M] at m/z 235.06) and fragmentation patterns .

Q. How can researchers confirm the purity of synthesized batches of this compound?

Purity is assessed via:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate homogeneity.

- Elemental Analysis : Discrepancies between experimental and calculated C/H/N ratios (e.g., C 73.00% vs. 73.20% in literature) suggest residual solvents or byproducts .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between computational predictions and observed spectral data?

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR/IR spectra. Deviations may arise from solvation effects or crystal packing.

- Advanced NMR Techniques : - COSY and -HSQC clarify coupling patterns and quaternary carbons.

- Single-Crystal X-ray Diffraction : Resolves ambiguities by providing exact bond lengths/angles. For example, SHELXL refinement can correct torsional discrepancies in heterocyclic rings .

Q. How can hydrogen-bonding networks in the crystal structure be systematically analyzed?

Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., for dimeric motifs). Software like Mercury (CCDC) visualizes interactions, while SHELXL refines H-atom positions. Studies of analogous compounds show that N–H···O and C–H···O bonds stabilize layered packing .

Q. What methodologies quantify ring puckering in the benzoxazole moiety?

Apply Cremer-Pople puckering parameters to X-ray

- Calculate out-of-plane displacements () relative to the mean ring plane.

- Use amplitude () and phase () coordinates to describe pseudorotation. For six-membered rings, and parameters distinguish chair, boat, or twist-boat conformers .

Q. How can researchers address low yields in the cyclization step during synthesis?

- Reaction Optimization : Screen Lewis acids (e.g., ZnCl) or microwaves to enhance cyclization efficiency.

- Byproduct Analysis : LC-MS identifies intermediates (e.g., uncyclized esters), guiding stoichiometric adjustments.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.